Cas no 117134-80-2 (1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI))
1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI)
- 3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide
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- MDL: MFCD01103389
- Inchi: 1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11)
- InChI Key: JPDCRXNBPJZAOP-UHFFFAOYSA-N
- SMILES: N1(C(N)=S)C(C)=C(C(C)=N1)C
Computed Properties
- Exact Mass: 169.06753
Experimental Properties
- PSA: 43.84
1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487116-1g |
3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide |
117134-80-2 | 97% | 1g |
$347 | 2022-06-14 | |
| abcr | AB297294-100 mg |
3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide; . |
117134-80-2 | 100MG |
€221.50 | 2022-03-03 | ||
| abcr | AB297294-100mg |
3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide; . |
117134-80-2 | 100mg |
€283.50 | 2025-04-22 | ||
| Ambeed | A603934-1g |
3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide |
117134-80-2 | 97% | 1g |
$351.0 | 2024-04-26 |
1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) Suppliers
1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI)
Introduction to 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) and Its Significance in Modern Chemical Biology
The compound with the CAS number 117134-80-2, identified as 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the pyrazole family, a scaffold that has garnered significant attention due to its diverse pharmacological properties and structural versatility. Pyrazoles are known for their ability to interact with biological targets in multiple ways, making them invaluable in drug discovery and development.
1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) is characterized by its unique structural features, including a thiourea moiety at the 1-position of the pyrazole ring and three methyl substituents at the 3, 4, and 5 positions. This specific arrangement imparts distinct chemical and biological properties to the molecule. The presence of the thiourea group enhances its potential as a bioactive compound by facilitating interactions with biological macromolecules such as proteins and enzymes. Moreover, the methyl groups contribute to steric hindrance and influence the compound's solubility and metabolic stability.
In recent years, there has been a surge in research focusing on pyrazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) has been explored in various preclinical studies for its potential therapeutic applications. Its ability to modulate enzyme activity and interfere with pathogenic processes makes it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its mechanism of action. The thiourea group acts as a hinge binder, allowing the molecule to interact with target proteins in a highly specific manner. This interaction can lead to inhibition of key enzymatic pathways involved in diseases such as cancer and inflammation. Additionally, the trimethyl substitution pattern enhances binding affinity by optimizing the geometry of the molecule for better receptor interaction.
The synthesis of 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in constructing the complex framework of this compound efficiently.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) at both molecular and cellular levels. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mode with biological targets. These computational studies are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The pharmacokinetic profile of 1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) is another critical area of study. Understanding how the body processes this compound is essential for optimizing its therapeutic efficacy. Studies have shown that modifications at the 3-position can significantly influence metabolic stability and bioavailability. This knowledge is crucial for designing derivatives with improved pharmacokinetic properties.
In conclusion,1H-Pyrazole-1-carbothioamide,3,4,5-trimethyl-(9CI) (CAS no 117134-80-2) represents a significant advancement in chemical biology research. Its unique structure and diverse biological activities make it a valuable tool for drug discovery. Continued research into this compound holds promise for developing novel therapeutic agents that could address various diseases more effectively than existing treatments.
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